molecular formula C15H19ClN4S B2596947 2-Chloro-4-{1-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidine CAS No. 2224473-78-1

2-Chloro-4-{1-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidine

Cat. No.: B2596947
CAS No.: 2224473-78-1
M. Wt: 322.86
InChI Key: SAPGHMVJZBCEAB-UHFFFAOYSA-N
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Description

2-Chloro-4-{1-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety, which is further substituted with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-{1-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally the coupling of these intermediates with the pyrimidine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the reaction efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-{1-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles.

    Oxidation and Reduction: The thiazole and piperidine rings can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can engage in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the functional groups on the thiazole and piperidine rings.

Scientific Research Applications

2-Chloro-4-{1-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-Chloro-4-{1-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: A simpler analog that lacks the piperidine and thiazole rings.

    Thiazole Derivatives: Compounds that contain the thiazole ring but differ in other substituents.

    Piperidine Derivatives: Compounds that contain the piperidine ring but differ in other substituents.

Uniqueness

2-Chloro-4-{1-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[4-(2-chloropyrimidin-4-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4S/c1-10-13(11(2)21-19-10)9-20-7-4-12(5-8-20)14-3-6-17-15(16)18-14/h3,6,12H,4-5,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPGHMVJZBCEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)C)CN2CCC(CC2)C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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